3-Chloro-1-methoxynaphthalene
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Overview
Description
3-Chloro-1-methoxynaphthalene: is an organic compound with the molecular formula C11H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a methoxy group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methoxynaphthalene can be achieved through several methods. One common method involves the chlorination of 1-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-naphthol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-methoxy-1-naphthol.
Oxidation: Products include 3-chloro-1-naphthaldehyde or 3-chloro-1-naphthoic acid.
Reduction: The major product is 3-chloro-1-naphthol.
Scientific Research Applications
Chemistry: 3-Chloro-1-methoxynaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.
Biology and Medicine: While specific biological applications of this compound are limited, derivatives of naphthalene are known for their biological activities, including antimicrobial and anti-inflammatory properties. Research into similar compounds may provide insights into potential medicinal uses.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxynaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved are primarily related to its reactivity with various reagents.
Comparison with Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but with different substitution positions.
3-Chloro-1-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-1-methoxynaphthalene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-1-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and methoxy groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9ClO |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-chloro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |
InChI Key |
UWYRQQYFRIBRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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